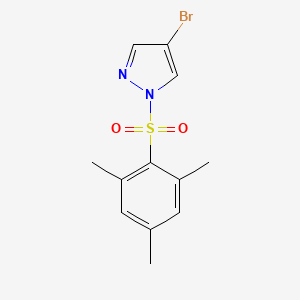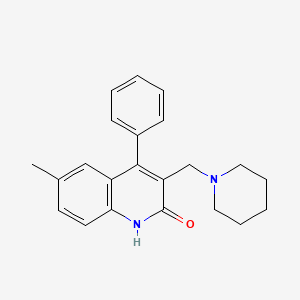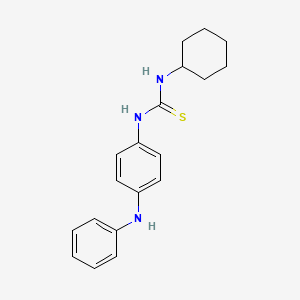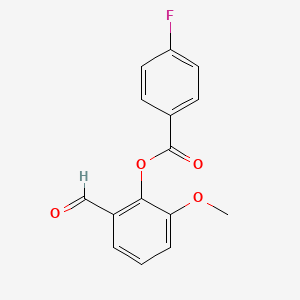
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea, also known as CPMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPMT is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit certain enzymes involved in inflammation and neurodegenerative diseases. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as a plant growth regulator and herbicide. In material science, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic processes.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to have anti-cancer activity against certain types of cancer cells, including breast cancer and lung cancer cells. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic processes. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to increase the growth and yield of certain crops when applied as a plant growth regulator.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea also has several limitations, including its low solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as an anti-cancer agent and as an inhibitor of certain enzymes involved in inflammation and neurodegenerative diseases. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as a plant growth regulator and herbicide. In material science, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles.
Conclusion:
In conclusion, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopentylamine with pyridine-3-carboxaldehyde, followed by the addition of thiourea. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in medicinal chemistry, agriculture, and material science, and has been shown to have various biochemical and physiological effects in vitro and in vivo. While N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, it also has several limitations, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopentylamine with pyridine-3-carboxaldehyde, followed by the addition of thiourea. The resulting product is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c16-12(15-11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAIVUZFTZURFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(pyridin-3-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)